molecular formula C8H13ClN2O2 B1380524 [1,3'-Bipyrrolidine]-2,5-dione hydrochloride CAS No. 1864055-96-8

[1,3'-Bipyrrolidine]-2,5-dione hydrochloride

Cat. No. B1380524
CAS RN: 1864055-96-8
M. Wt: 204.65 g/mol
InChI Key: QYEFPOVNIULMJF-UHFFFAOYSA-N
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Description

“[1,3’-Bipyrrolidine]-2,5-dione hydrochloride” is a chemical compound with the CAS Number: 913702-34-8 . It’s a solid substance at room temperature . The IUPAC name for this compound is ®-1,3’-bipyrrolidine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H16N2.2ClH/c1-2-6-10(5-1)8-3-4-9-7-8;;/h8-9H,1-7H2;2*1H/t8-;;/m1…/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“[1,3’-Bipyrrolidine]-2,5-dione hydrochloride” is a solid substance at room temperature . The molecular weight of the compound is 213.15 . The compound is stored in a sealed, dry environment at room temperature .

Scientific Research Applications

  • Antimicrobial Activity and Quantum Chemical Investigation : A study by Cvetković et al. (2019) synthesized new derivatives of pyrrolidine-2,5-diones and found promising antifungal activities in some compounds. Their study also included quantum chemical calculations to explore the structure-activity relationship of these molecules (Cvetković et al., 2019).

  • Molecular Structure Analysis : Research by Tenon et al. (2000) focused on the molecular structure of 1-methylpyrrolidine-2,5-dione, a related compound. They found that the molecular packing is stabilized by weak intermolecular hydrogen bonds and presents nucleophile-electrophile interactions (Tenon et al., 2000).

  • Synthesis of Derivatives for Ring Transformations : Yogo et al. (1984) conducted a study on the reaction of 2H-1,3-oxazine-2,4(3H)-dione derivatives with potassium cyanide, leading to ring contraction and the formation of various pyrrolidine-2,5-dione derivatives. This study provides insights into the mechanisms of ring transformations in this class of compounds (Yogo et al., 1984).

  • Stereocontrolled Synthesis of Statine Analogues : Farran et al. (2007) explored the stereocontrolled synthesis of 2,4-diamino-3-hydroxyacids starting from diketopiperazines, which included the use of pyrrolidine-2,4-diones. Their work contributed to the development of statine analogues (Farran et al., 2007).

  • Structural Investigations by NMR Spectroscopy and X-Ray Crystallography : Nolte et al. (1980) investigated the tautomer constitution of bioactive 3-acylpyrrolidine-2,4-diones using 1H and 13C NMR spectroscopy and single crystal X-ray crystallography. This research helped in revising the structures of natural products containing the pyrrolidine-2,4-dione unit (Nolte et al., 1980).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The specific safety precautions for handling and use would depend on the concentration and specific application of the compound.

properties

IUPAC Name

1-pyrrolidin-3-ylpyrrolidine-2,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.ClH/c11-7-1-2-8(12)10(7)6-3-4-9-5-6;/h6,9H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEFPOVNIULMJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2C(=O)CCC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,3'-Bipyrrolidine]-2,5-dione hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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